molecular formula C9H6O3 B2524561 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione CAS No. 131977-61-2

5-hydroxy-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2524561
CAS No.: 131977-61-2
M. Wt: 162.144
InChI Key: BKBGCIJINOXJAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine can yield the desired compound . The reaction typically requires heating and can be carried out in solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2,3-dihydro-1H-indene-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The keto groups can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products

Scientific Research Applications

5-hydroxy-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The hydroxy and keto groups play a crucial role in its binding affinity and activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-1H-indene-1,3-dione
  • 2,3-dihydro-1H-indene-1,3-dione
  • 5-hydroxyindan-1,3-dione

Uniqueness

5-hydroxy-2,3-dihydro-1H-indene-1,3-dione is unique due to the presence of both hydroxy and keto groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and derivatization, making it valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-hydroxyindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBGCIJINOXJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131977-61-2
Record name 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4 ml of 10N sulphuric acid were added to a suspension of 0.01 mol of 5-acetoxy-2-carbethoxy-3-hydroxy-1-indanone in 80 ml water. The reaction mixture was refluxed for 15 minutes. The insoluble substance was filtered when hot and the yellow precipitate formed after cooling was dried on suction pump, washed in ice water and dried.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
5-acetoxy-2-carbethoxy-3-hydroxy-1-indanone
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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